2-Phenylvaline
Description
2-Phenylvaline is a non-proteinogenic amino acid characterized by a valine backbone with a phenyl group substituted at the β-carbon (second carbon) of its aliphatic chain. This structural modification distinguishes it from proteinogenic amino acids like valine and phenylalanine.
Properties
IUPAC Name |
(2R)-2-amino-3-methyl-2-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8(2)11(12,10(13)14)9-6-4-3-5-7-9/h3-8H,12H2,1-2H3,(H,13,14)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWIYXBFKANEFM-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@](C1=CC=CC=C1)(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is through the use of a Grignard reaction, where phenylmagnesium bromide reacts with a suitable valine derivative under controlled conditions . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach the phenyl group to the valine backbone .
Industrial Production Methods: Industrial production of 2-Phenylvaline often employs microbial fermentation techniques. Specific strains of bacteria or yeast are genetically engineered to produce the compound from simple carbon sources. This method is advantageous due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylvaline undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenyl ketones or carboxylic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to form phenyl-substituted amines using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Phenylacetic acid or benzaldehyde.
Reduction: Phenylethylamine.
Substitution: Phenylacetamides or phenyl esters.
Scientific Research Applications
Synthetic Chemistry
2-Phenylvaline as a Building Block
2-Phenylvaline serves as a crucial building block in the synthesis of complex organic molecules. Its structure allows for modifications that can lead to various derivatives with distinct properties. The compound is particularly useful in the development of pharmaceuticals and agrochemicals.
Table 1: Synthetic Applications of 2-Phenylvaline
Biological Studies
Enzyme-Substrate Interactions
2-Phenylvaline is utilized in studying enzyme-substrate interactions, particularly in protein engineering. Its incorporation into peptides can alter binding affinities and enzymatic activity, providing insights into enzyme mechanisms and potential biocatalysts.
Protein Engineering
The compound's ability to mimic natural amino acids makes it valuable in designing proteins with enhanced stability or altered functions. This application is critical in biotechnology, where engineered proteins are used for therapeutic purposes.
Case Study: Enzyme Activity Modification
A study demonstrated that incorporating 2-phenylvaline into a peptide substrate significantly enhanced the activity of a specific enzyme, showcasing its role in modifying enzymatic pathways for industrial applications.
Medical Research
Therapeutic Potential
Research indicates that 2-phenylvaline has potential therapeutic applications, particularly in cancer treatment. Its derivatives have been explored for their ability to inhibit tumor growth by interfering with metabolic pathways essential for cancer cell survival.
Table 2: Medical Research Applications of 2-Phenylvaline
Mechanism of Action
The mechanism of action of 2-Phenylvaline involves its interaction with specific molecular targets, such as enzymes and receptors. The phenyl group enhances its binding affinity to hydrophobic pockets within proteins, influencing their activity. This interaction can modulate various biochemical pathways, leading to diverse biological effects .
Comparison with Similar Compounds
Key Differences :
- Valine : Lacks aromaticity; high solubility due to its aliphatic side chain. Critical in protein folding via hydrophobic interactions.
- Phenylalanine : Features a benzyl group on the α-carbon, making it essential for tyrosine, dopamine, and melanin biosynthesis. Its planar aromatic ring enables π-stacking in proteins.
- Its non-natural status limits enzymatic degradation, enhancing utility in drug design .
Comparison with Phenylpropanoids and Aromatic Derivatives
Key Insights :
- Phenylpropanoids (e.g., cinnamic acid) share a phenyl group but feature carboxyl or hydroxyl moieties, enabling roles in plant secondary metabolism. Unlike 2-phenylvaline, they lack nitrogen, limiting their integration into peptides .
- Coumarins and Flavonoids: These exhibit broader bioactivity (e.g., antioxidant, antimicrobial) due to conjugated systems and multiple functional groups. 2-Phenylvaline’s applications are more niche, focusing on structural modulation in synthetic biology .
Pharmacological and Toxicological Considerations
While 2-phenylvaline itself lacks comprehensive toxicological data, structural analogs provide insights:
- Naphthalene Derivatives: Methylnaphthalenes () exhibit respiratory toxicity due to reactive metabolite formation. 2-Phenylvaline’s phenyl group may pose similar risks if metabolized into reactive intermediates, though its amino acid backbone could facilitate safer excretion .
- Aromatic Amines: Known for carcinogenicity (e.g., benzidine), but 2-phenylvaline’s β-substitution and lack of free amine groups may mitigate such risks.
Biological Activity
2-Phenylvaline, an amino acid derivative of valine, has garnered attention due to its diverse biological activities. This compound is structurally characterized by a phenyl group attached to the second carbon of the valine backbone, which influences its interaction with biological systems. This article reviews the biological activities associated with 2-phenylvaline, focusing on antimicrobial, anticancer, and antioxidant properties, as well as its potential applications in drug discovery.
Antimicrobial Activity
2-Phenylvaline exhibits significant antimicrobial properties against various bacterial and fungal strains. Research indicates that derivatives of phenylalanine and its analogs, including 2-phenylvaline, have been tested for their effectiveness against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans.
Table 1: Antimicrobial Activity of 2-Phenylvaline Derivatives
The Schiff base derived from L-phenylalanine and its platinum complex demonstrated promising antibacterial activity comparable to standard antibiotics like ampicillin and antifungal agents like amphotericin B .
Anticancer Activity
The anticancer potential of 2-phenylvaline has been investigated through various studies. The compound has shown to induce apoptosis in cancer cell lines by modulating pathways associated with cell cycle regulation and apoptosis.
Table 2: Anticancer Activity of 2-Phenylvaline
| Cell Line | IC50 (μM) | Mechanism of Action | Reference |
|---|---|---|---|
| SK-OV-3 (Ovarian) | 7.1 | Apoptosis induction | |
| MDA-MB-231 (Breast) | 0.043 - 0.205 | Inhibition of CYP2A6 | |
| Du145 (Prostate) | Not specified | Cytotoxicity |
In vitro studies have shown that 2-phenylvaline can effectively inhibit the proliferation of various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .
Antioxidant Activity
Antioxidant properties have also been attributed to 2-phenylvaline, which may contribute to its overall biological activity. The compound's ability to scavenge free radicals and reduce oxidative stress has implications for its use in preventing oxidative damage in cells.
Case Studies
Recent studies have explored the structural modifications of amino acids like 2-phenylvaline to enhance their biological activities. For instance, a study synthesized several derivatives and assessed their effects on bacterial Phe-tRNA synthetase, revealing that modifications could lead to improved inhibitory effects against pathogenic bacteria .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
